molecular formula C19H12ClN5S B2803116 6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 924821-40-9

6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2803116
CAS RN: 924821-40-9
M. Wt: 377.85
InChI Key: GZUQDSVEBYEGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C19H12ClN5S and its molecular weight is 377.85. The purity is usually 95%.
BenchChem offers high-quality 6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound is part of a broader category of s-triazolo[3,4-b][1,3,4]thiadiazoles, which have been synthesized through various methods, including microwave-assisted synthesis. These compounds, including variations with different substituents, have been characterized based on elemental analysis and spectral data (Shiradkar & Kale, 2006).

Biological Activities

Antimicrobial Activity

  • A series of studies have reported on the antimicrobial properties of triazolo[3,4-b][1,3,4]thiadiazole derivatives. These compounds have been evaluated for their antibacterial, antifungal, and antitubercular activities, showing varying degrees of effectiveness against different microorganisms. For instance, certain derivatives demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and fungi like Aspergillus niger and Aspergillus nodulans, indicating their potential as antimicrobial agents (Holla et al., 2006), (Taha, 2008).

Antifungal and Anticancer Activities

  • Further research into the biological activities of these compounds revealed their potential in antifungal applications and as anticancer agents. For example, certain derivatives were found to exhibit potent fungicidal activity, with some showing promising results against specific fungi strains, suggesting their use as lead compounds for developing new fungicides (Fan et al., 2010). Additionally, compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole backbone demonstrated cytotoxic effects against cancer cell lines, including HepG2 cells, indicating their potential application in cancer therapy (Sunil et al., 2010).

properties

IUPAC Name

6-(6-chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5S/c1-11-9-15(14-10-13(20)7-8-16(14)21-11)18-24-25-17(22-23-19(25)26-18)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUQDSVEBYEGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)C3=NN4C(=NN=C4S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.